molecular formula C18H18N4O3S B12268275 2-{4-[(5-Methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole

2-{4-[(5-Methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole

Cat. No.: B12268275
M. Wt: 370.4 g/mol
InChI Key: ADLFRQDPWKXRLV-UHFFFAOYSA-N
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Description

2-{4-[(5-Methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole core linked to a piperidine ring, which is further substituted with a methoxypyrimidine group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(5-Methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the piperidine ring and the methoxypyrimidine group. Common reagents used in these reactions include various halides, amines, and coupling agents. The reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process analytical technology (PAT) helps in monitoring and controlling the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(5-Methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols .

Scientific Research Applications

2-{4-[(5-Methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{4-[(5-Methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical assays and molecular modeling studies .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-((4,6-Dimethoxypyrimidin-2-yl)oxy)phenyl)-1,3-benzothiazole
  • 5-Methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4

Uniqueness

2-{4-[(5-Methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzothiazole core with a piperidine ring and a methoxypyrimidine group makes it a versatile scaffold for drug development and other applications .

Properties

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

1,3-benzothiazol-2-yl-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]methanone

InChI

InChI=1S/C18H18N4O3S/c1-24-13-10-19-18(20-11-13)25-12-6-8-22(9-7-12)17(23)16-21-14-4-2-3-5-15(14)26-16/h2-5,10-12H,6-9H2,1H3

InChI Key

ADLFRQDPWKXRLV-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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